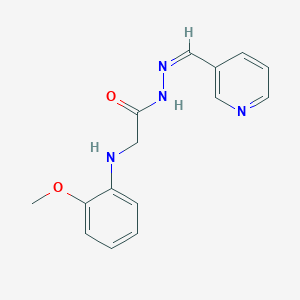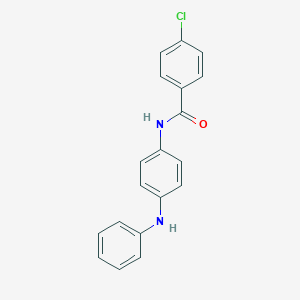![molecular formula C12H9ClN2O2S B325869 3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325869.png)
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted methylphenyl group and a nitro-substituted thienyl group connected via a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline typically involves the condensation reaction between 3-chloro-2-methylaniline and 5-nitro-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and thienyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-3-nitrophenyl)[(5-nitro-2-thienyl)methylene]amine
- (3-Chloro-2-methylphenyl)[(5-nitro-2-furyl)methylene]amine
Uniqueness
3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups, along with the thienyl moiety, makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H9ClN2O2S |
|---|---|
Molekulargewicht |
280.73 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H9ClN2O2S/c1-8-10(13)3-2-4-11(8)14-7-9-5-6-12(18-9)15(16)17/h2-7H,1H3 |
InChI-Schlüssel |
LCFMMCZJLLMLQO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC=C(S2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methoxyanilino)-N'-[(3-methylthien-2-yl)methylene]acetohydrazide](/img/structure/B325789.png)

![(4E)-4-[(3-bromophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-one](/img/structure/B325793.png)
![(4E)-4-[(4-benzoylphenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-one](/img/structure/B325796.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B325799.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(5-chloro-2-methylphenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B325800.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3,4-dichlorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B325801.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2,3-dimethylphenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B325802.png)
![(4E)-4-[(2,5-dimethylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-one](/img/structure/B325803.png)
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B325805.png)
![(4E)-4-[(3-bromophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one](/img/structure/B325806.png)
![(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B325807.png)
![(4E)-4-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one](/img/structure/B325808.png)

